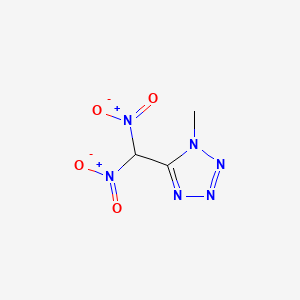
5-(Dinitromethyl)-1-methyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dinitromethyl)-1-methyl-1H-tetrazole is a high-energy compound that has garnered significant interest in the field of energetic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dinitromethyl)-1-methyl-1H-tetrazole typically involves the nitration of precursor compounds. One common method includes the nitration of alkylazines, where the dinitromethyl group is introduced through the action of dinitrocarbanions . Another approach involves the cyclization of dinitroaliphatic and heterocyclic compounds .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration reactions using nitric acid and other nitrating agents. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Dinitromethyl)-1-methyl-1H-tetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the dinitromethyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the dinitromethyl group with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or metal hydrides for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives of the original compound, which can have different energetic properties and applications .
Scientific Research Applications
5-(Dinitromethyl)-1-methyl-1H-tetrazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Dinitromethyl)-1-methyl-1H-tetrazole involves the release of a large amount of energy upon decomposition. This energy release is due to the breaking of high-energy bonds within the dinitromethyl and tetrazole groups. The molecular targets and pathways involved in this process include the formation of nitrogen gas and other gaseous products, which contribute to the explosive properties of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Dinitromethyl)-1-methyl-1H-tetrazole include:
- 5-(Dinitromethyl)-3-(trinitromethyl)-1,2,4-triazole
- 5-(Trinitromethyl)-1H-tetrazole
- 5-Azido-1H-tetrazole-1-carbonitrile
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of high nitrogen content and the presence of both dinitromethyl and tetrazole groups. This combination results in a compound with exceptional energy density and stability, making it highly suitable for various energetic applications .
Properties
CAS No. |
111260-00-5 |
|---|---|
Molecular Formula |
C3H4N6O4 |
Molecular Weight |
188.10 g/mol |
IUPAC Name |
5-(dinitromethyl)-1-methyltetrazole |
InChI |
InChI=1S/C3H4N6O4/c1-7-2(4-5-6-7)3(8(10)11)9(12)13/h3H,1H3 |
InChI Key |
FIPMOMSLTJKVFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)C([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















